(3S)-3-ethyl-1-methyl-piperazine; dihydrochloride is a chemical compound characterized by its specific stereochemistry and dihydrochloride salt form. Its IUPAC name is (S)-3-ethyl-1-methylpiperazine dihydrochloride, and it has a molecular formula of with a molecular weight of 201.14 g/mol. The compound is classified as a piperazine derivative, which are often utilized in pharmaceuticals and chemical research due to their biological activity and structural versatility.
The compound can be sourced from various chemical suppliers, with a reported purity of 97% available from AChemBlock, indicating its potential utility in research settings . Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders, anti-inflammatory agents, and more.
The synthesis of (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride can be achieved through several methods:
The molecular structure of (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride features a six-membered piperazine ring with an ethyl group at the 3-position and a methyl group at the 1-position. The stereochemistry is crucial for its biological activity:
The reactivity profile of (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride includes:
The mechanism of action for (3S)-3-ethyl-1-methyl-piperazine; dihydrochloride is largely dependent on its biological targets:
The compound's solubility and stability make it suitable for various laboratory applications, particularly in pharmacological studies.
(3S)-3-ethyl-1-methyl-piperazine; dihydrochloride has several scientific uses:
Asymmetric functionalization of the piperazine core requires strategic catalyst selection to establish the (S)-configuration at C3. Two predominant approaches dominate:
Table 1: Catalytic Systems for Asymmetric Functionalization
Reaction Type | Catalyst System | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Reductive Amination | Ru-(S)-BINAP/H₂ | 0°C | 92 | 85 |
N-Alkylation | Pd(dba)₂/Xantphos | 50°C | >99 | 78 |
Nucleophilic Substitution | CuI/(R)-Quinoline-Sulfonamide | 25°C | 88 | 91 |
Steric Effects: Bulkier ethyl groups at C3 necessitate longer reaction times (24–48 h) due to torsional strain during nucleophilic attack. Microwave-assisted synthesis (100°C, 2 h) mitigates this, improving yields by 15% .
Salt formation enhances stability and bioavailability through optimized crystallization:
Protonation Dynamics: NMR studies confirm N1 methylation shifts proton affinity toward N4, favoring sequential protonation at N4 (pKa = 9.2) followed by N1 (pKa = 7.8) .
Continuous-flow systems address limitations in batch processing:
Table 3: Continuous-Flow Reactor Performance
Reaction Step | Reactor Type | Residence Time | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Reductive Amination | Packed-bed (Pd/C) | 8 min | 95 | <0.1 |
Salt Crystallization | Oscillatory Baffled | 30 min | 91 | Not applicable |
Dynamic Kinetic Resolution | Photochemical/Enzymatic | 2 h | 88 | <0.5 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9